

## A Comprehensive Technical Guide to (Rac)-Antineoplaston A10: Chemical Identity, and Preclinical Insights

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(Rac)-Antineoplaston A10**, a synthetic derivative originally isolated from human urine. The document details its chemical identifiers, proposed mechanisms of action based on available preclinical studies, and a summary of quantitative data. Experimental methodologies from key studies are also outlined to provide a comprehensive resource for research and drug development professionals.

### **Chemical Identification**

(Rac)-Antineoplaston A10 is a racemic mixture of 3-phenylacetylamino-2,6-piperidinedione. The enantiomer, (S)-3-phenylacetylamino-2,6-piperidinedione, is known as Antineoplaston A10. [1][2] Both the racemic mixture and the individual enantiomer are subjects of research.

Table 1: Chemical Identifiers for (Rac)-Antineoplaston A10



| Identifier        | Value                                                                                                                  |  |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------|--|--|
| CAS Number        | 77658-84-5                                                                                                             |  |  |
| IUPAC Name        | N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide                                                                          |  |  |
| Molecular Formula | C13H14N2O3[3]                                                                                                          |  |  |
| Molecular Weight  | 246.26 g/mol [1]                                                                                                       |  |  |
| InChI             | InChl=1S/C13H14N2O3/c16-11-7-6-<br>10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-<br>5,10H,6-8H2,(H,14,17)(H,15,16,18)[3] |  |  |
| InChlKey          | OQGRFQCUGLKSAV-UHFFFAOYSA-N                                                                                            |  |  |
| Canonical SMILES  | C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2[ 3]                                                                                 |  |  |
| Synonyms          | 3-Phenylacetylamino-2,6-piperidinedione,<br>Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)-<br>[3]                      |  |  |

Table 2: Chemical Identifiers for Antineoplaston A10 ((S)-enantiomer)



| Identifier        | Value                                                                                                                                    |  |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| CAS Number        | 91531-30-5[1][4]                                                                                                                         |  |  |
| IUPAC Name        | N-[(3S)-2,6-dioxopiperidin-3-yl]-2-<br>phenylacetamide[1][4]                                                                             |  |  |
| Molecular Formula | C13H14N2O3[4]                                                                                                                            |  |  |
| Molecular Weight  | 246.26 g/mol [1]                                                                                                                         |  |  |
| InChI             | InChI=1S/C13H14N2O3/c16-11-7-6-<br>10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-<br>5,10H,6-8H2,(H,14,17)<br>(H,15,16,18)/t10-/m0/s1[1][4] |  |  |
| InChlKey          | OQGRFQCUGLKSAV-JTQLQIEISA-N[1][4]                                                                                                        |  |  |
| Canonical SMILES  | C1CC(=O)NC(=O)<br>[C@H]1NC(=O)CC2=CC=CC[1]                                                                                               |  |  |
| Synonyms          | Atengenal, A10, NSC-648539[2][4][5]                                                                                                      |  |  |

## **Proposed Mechanisms of Action**

Preclinical studies suggest that Antineoplaston A10 may exert its potential antineoplastic effects through several mechanisms, including DNA interaction, cell cycle arrest, and modulation of oncogenic and tumor suppressor pathways.

Antineoplaston A10 is proposed to intercalate with DNA, which may interfere with DNA replication and transcription, leading to an arrest of the cell cycle in the G1 phase.[1][2] This action is thought to reduce the rate of mitosis and overall protein synthesis in cancer cells.[1][2]

A key proposed mechanism is the inhibition of the Ras oncogene.[5][6] The Ras family of small GTPases plays a critical role in cell proliferation, differentiation, and survival, and mutations in Ras genes are common in many cancers. By inhibiting Ras, Antineoplaston A10 may disrupt downstream signaling pathways that promote tumor growth.

Antineoplaston A10 may also activate the tumor suppressor gene p53.[1][2] The p53 protein is a critical regulator of the cell cycle and apoptosis. Its activation can lead to cell differentiation



and programmed cell death (apoptosis), thereby preventing the proliferation of cancerous cells. [1][2]

### **Quantitative Data Summary**

The following table summarizes quantitative data from preclinical studies on Antineoplaston A10.

Table 3: In Vitro Activity of Antineoplaston A10

| Cell Line                                         | Assay                     | Concentration | Effect                                                   | Reference |
|---------------------------------------------------|---------------------------|---------------|----------------------------------------------------------|-----------|
| Human<br>Hepatocellular<br>Carcinoma<br>(various) | Cell Proliferation        | 2, 4, 8 mg/mL | Time and dosedependent inhibition of cell proliferation. | [7]       |
| Human Hepatocellular Carcinoma (HepG2)            | Cell Growth<br>Inhibition | 10 μg/mL      | <10% inhibition at 120 h.                                | [7]       |
| Human Hepatocellular Carcinoma (HepG2)            | Cell Growth<br>Inhibition | 200 μg/mL     | 34.9% inhibition<br>at 120 h.                            | [7]       |
| Human Breast<br>Carcinoma<br>(MCT7, MCF7)         | Growth Inhibition         | Not specified | Inhibition of cell growth.                               | [8][9]    |

### **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature are provided below.

Objective: To determine if Antineoplaston A10 interacts with DNA.

Methodology: DNA Thermal Denaturation[10]



- Synthetic polynucleotides, such as poly(dA-dG)•poly(dC-dT), are used.
- DNA is incubated with varying concentrations of Antineoplaston A10.
- The melting temperature (Tm) of the DNA is determined by monitoring the change in absorbance at 260 nm as the temperature is increased.
- An increase in the Tm in the presence of Antineoplaston A10 suggests an interaction that stabilizes the DNA double helix.

Methodology: Spectroscopic Analysis[10]

- Ultraviolet (UV) and fluorescence spectroscopy are used to study the interaction between Antineoplaston A10 and DNA.
- Changes in the absorption or emission spectra of Antineoplaston A10 upon binding to DNA are monitored.
- Weak changes compared to classical intercalating agents suggest a non-intercalative binding mode or weak interaction.

Objective: To assess the effect of Antineoplaston A10 on cancer cell growth.

Methodology: Cell Proliferation Assay[7]

- Human hepatocellular carcinoma cell lines are cultured in appropriate media.
- Cells are seeded in multi-well plates and allowed to adhere.
- Cells are treated with various concentrations of Antineoplaston A10 (e.g., 2, 4, 8 mg/mL) or a
  vehicle control.
- Cell proliferation is measured at different time points (e.g., up to 120 hours) using a standard method such as the MTT assay or by direct cell counting.
- The percentage of cell growth inhibition is calculated relative to the vehicle-treated control
  cells.



# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of Antineoplaston A10 and a general experimental workflow for assessing its in vitro efficacy.



Click to download full resolution via product page

Caption: Proposed signaling pathway of Antineoplaston A10.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antineoplaston A10 | C13H14N2O3 | CID 56260 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Page loading... [guidechem.com]



- 4. go.drugbank.com [go.drugbank.com]
- 5. Antineoplaston A10 | Endogenous Metabolite | Ras | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (Rac)-Antineoplaston A10 | Apoptosis | Ras | TargetMol [targetmol.com]
- 8. CAS 77658-84-5: 3-Phenylacetylamino-2,6-piperidinedione [cymitquimica.com]
- 9. 3-Phenylacetylamino-2,6-piperidinedione | 77658-84-5 | FP148021 [biosynth.com]
- 10. 3-Phenylacetylamino-2,6-piperidinedione, a naturally-occurring peptide analogue with apparent antineoplastic activity, may bind to DNA PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (Rac)-Antineoplaston A10: Chemical Identity, and Preclinical Insights]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222741#rac-antineoplaston-a10-cas-number-and-chemical-identifiers]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com